1-Methylpyrene

Environmental Chemistry Bioremediation PAH Metabolism

1-Methylpyrene is the definitive alkyl-PAH for isomer-specific research. Its bay-region methyl group creates unique non-planarity and a benzylic bioactivation site absent in pyrene or 4-methylpyrene. Essential for reproducible environmental fate tracking (>3-fold higher biotransformation vs. pyrene in marine models), studying SULT-dependent aneugenicity at low µM concentrations, synthesizing fluorescent probes that retain native pyrene photophysics, and investigating human-relevant SULT bioactivation via transgenic mouse models. This specific isomer is scientifically non-interchangeable—procurement of CAS 2381-21-7 ensures experimental validity and publishable data.

Molecular Formula C17H12
Molecular Weight 216.28 g/mol
CAS No. 2381-21-7
Cat. No. B1203753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrene
CAS2381-21-7
Synonyms1-methylpyrene
Molecular FormulaC17H12
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4
InChIInChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3
InChIKeyKBSPJIWZDWBDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in DMSO, acetonitrile and chloroform

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrene (CAS 2381-21-7): Sourcing the Defined Methylpyrene Isomer for Environmental Tracer and Genotoxicity Studies


1-Methylpyrene (1-MP; C₁₇H₁₂) is a methyl-substituted, four-ring polycyclic aromatic hydrocarbon (PAH) [1]. It is a well-characterized, environmentally persistent alkyl-PAH [2] with a molecular weight of 216.28 g/mol, a logP of ~5.4, and a melting point of 72-74 °C [1]. Its primary utility in research is as a model alkyl-PAH and a specific tracer in environmental fate and toxicological studies, rather than a general PAH proxy [2][3].

1-Methylpyrene Sourcing Risk: Why 2-Methylpyrene, 4-Methylpyrene, or Pyrene Are Not Equivalent for Critical Applications


Substituting 1-Methylpyrene with its positional isomers (e.g., 4-methylpyrene) or the parent compound (pyrene) is scientifically unjustified in quantitative studies. The position of the methyl group on the pyrene core fundamentally alters its physicochemical interactions, environmental fate, metabolic activation pathways, and genotoxic mechanisms. These differences are not subtle; for instance, the 'bay-region' methyl group in 1-MP creates distinct non-planarity [1] and a unique benzylic site for bioactivation [2], leading to entirely different biological and analytical behaviors compared to other isomers or the parent PAH [3]. Procurement of a specific isomer is therefore essential for experimental reproducibility and valid data interpretation.

1-Methylpyrene (CAS 2381-21-7): A Quantitative Guide to Its Differentiation from Closest Analogs for Scientific Selection


Environmental Fate: 3-Fold Higher Biotransformation Rate of 1-Methylpyrene vs. Pyrene in a Benthic Invertebrate Model

In a 21-day mesocosm study with the polychaete Nereis diversicolor, the transformation efficiency of 1-Methylpyrene was more than 3 times greater than that of its parent compound, pyrene [1]. This demonstrates that using pyrene as a model for alkyl-PAH fate would significantly underestimate the potential for environmental biotransformation of substituted PAHs.

Environmental Chemistry Bioremediation PAH Metabolism

Genotoxic Mechanism: Distinct Aneugenic Potency of 1-Methylpyrene vs. Its Own Clastogenic Effects at Higher Doses

1-Methylpyrene (1-MP) exhibits a concentration-dependent switch in its mechanism of genotoxicity in human hepatoma (C3A) cells. Under persistent, low-concentration exposure (1-8 µM), it is potently aneugenic, inducing exclusively centromere-positive micronuclei. At higher concentrations following a short-exposure/long-recovery regime, it acts as a clastogen [1]. This is a stark contrast to the behavior of many other PAHs and highlights the compound's unique and complex bioactivity profile, which is not shared by its primary metabolite 1-hydroxymethylpyrene or the parent compound pyrene [2].

Genetic Toxicology Mechanistic Toxicology Chemical Safety

Photophysical Classification: 1-Methylpyrene's Pyrene-Like Spectroscopy vs. Amino- and Carboxaldehyde Derivatives

A comparative study of pyrene derivatives classifies 1-Methylpyrene in the 'pyrene-like' group, meaning its methyl substituent only weakly perturbs the symmetry of the π-electron cloud, and its spectroscopic properties roughly mirror those of pyrene [1]. This contrasts sharply with derivatives like 1-aminopyrene and 1-pyrenecarboxaldehyde, which exhibit fundamentally different spectral behavior due to strong inductive and mesomeric effects. This classification is essential for selecting the appropriate fluorescent probe.

Photophysics Fluorescence Spectroscopy Probe Development

Metabolic Activation: Confirmed In Vivo Formation of DNA Adducts in Target Tissues with Quantified Transgenic Enhancement

In vivo studies in transgenic mice expressing human sulfotransferases (SULT1A1/1A2) confirm that 1-Methylpyrene is metabolically activated to form benzylic DNA adducts (MPdG and MPdA) in liver, kidney, and lung [1]. The level of adducts was significantly higher in transgenic mice than in wild-type controls (p < 0.01-0.001), with the highest levels observed in the liver, the target tissue for carcinogenesis. This provides a quantitative link between human-relevant enzyme expression and the genotoxic potential of this specific PAH.

Carcinogenesis DNA Adductomics Drug Metabolism

1-Methylpyrene (CAS 2381-21-7): Key Application Scenarios Driven by Verified Differentiation Data


Environmental Fate Studies: Distinguishing Alkyl-PAH Behavior from Parent PAHs

1-Methylpyrene is an essential model compound for studying the fate of alkylated PAHs in environmental systems. Its demonstrated >3-fold higher biotransformation rate compared to pyrene in a marine invertebrate model [5] makes it a superior tool for investigating the mechanisms of PAH degradation in sediments and biota. Researchers should procure 1-Methylpyrene when the objective is to specifically track the distinct environmental pathways of substituted PAHs, which are major components of petrogenic pollution.

Mechanistic Toxicology: Investigating Aneugenicity and Non-DNA Reactive Genotoxicity

For studies focused on non-mutagenic, chromosome-level damage, 1-Methylpyrene is a uniquely valuable model. Its potent aneugenic activity at low micromolar concentrations in metabolically competent human cells [5] provides a defined system for studying mechanisms of chromosome loss and mitotic spindle disruption. This is a distinct application from using it as a general genotoxin, and the compound is specifically chosen to explore this activation-dependent aneugenicity pathway, which is not a general property of all PAHs [3].

Fluorescent Probe Development: Engineering Chemical Functionality Without Altering Core Photophysics

1-Methylpyrene is the preferred starting material for synthesizing fluorescent probes that must retain the core photophysical signature of pyrene. As a 'pyrene-like' derivative, its methyl group provides a synthetic handle for further functionalization (e.g., benzylic chemistry) without causing the drastic spectral shifts seen with electron-donating or -withdrawing substituents [5]. This makes it ideal for applications like synthesizing micellar aggregation number probes or other biophysical tools where predictable, pyrene-like fluorescence is paramount.

Pharmacology and Toxicology: Using a Validated In Vivo Model of Human-Relevant PAH Bioactivation

Studies investigating the role of human sulfotransferase enzymes (SULTs) in the bioactivation of environmental carcinogens should utilize 1-Methylpyrene. The established transgenic mouse model, which shows a significant, SULT-dependent increase in DNA adduct formation in target tissues like the liver [5], provides a well-characterized and human-relevant in vivo platform. This model is ideal for testing inhibitors of SULT-mediated bioactivation or for investigating the tissue-specific consequences of this metabolic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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